

Application Notes and Protocols for (+)-SHIN1 In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-SHIN1 is a potent and specific dual inhibitor of cytosolic serine hydroxymethyltransferase (SHMT1) and mitochondrial SHMT2.[1][2] These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate.[3][4] By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts the production of 1C units necessary for the biosynthesis of nucleotides (purines and thymidylate) and amino acids, thereby impeding the proliferation of rapidly dividing cells, such as cancer cells.[1][3] These application notes provide detailed protocols for in vitro studies involving (+)-SHIN1 to assess its effects on cell viability, protein expression, and apoptosis, as well as its impact on cellular metabolism.

Mechanism of Action

(+)-SHIN1 acts as a folate-competitive inhibitor of both SHMT1 and SHMT2.[3] The inhibition of these enzymes leads to a depletion of the cellular 1C pool, which in turn inhibits the de novo synthesis of purines and thymidylate.[1][5] This disruption of nucleotide biosynthesis leads to cell cycle arrest and ultimately apoptosis in cancer cells.[6][7] The effects of (+)-SHIN1 can often be rescued by the addition of formate to the culture medium, as formate can replenish the 1C pool downstream of SHMT activity.[8]



Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of **(+)-SHIN1** against SHMT enzymes and various cancer cell lines.

Table 1: Enzymatic Inhibition of (+)-SHIN1

Target	IC50 (nM)
Human SHMT1	5[1][2][9]
Human SHMT2	13[1][2][9]

Table 2: Cell Growth Inhibition by (+)-SHIN1



Cell Line	Cancer Type	IC50 (nM)	Notes
HCT-116 (WT)	Colon Cancer	870[8]	Primarily due to SHMT2 inhibition.[8]
HCT-116 (ΔSHMT2)	Colon Cancer	~10[1][8]	Demonstrates potent inhibition of SHMT1. [8]
HCT-116 (ΔSHMT1)	Colon Cancer	Indistinguishable from WT[8]	Confirms mitochondrial SHMT2 as the primary target in WT cells.[8]
8988T	Pancreatic Cancer	<100[10]	These cells are reliant on SHMT1.[10]
T-ALL Cell Lines (average)	T-cell Acute Lymphoblastic Leukemia	2,800[11]	
B-ALL Cell Lines (average)	B-cell Acute Lymphoblastic Leukemia	4,400[11]	_
AML Cell Lines (average)	Acute Myeloid Leukemia	8,100[11]	

Signaling Pathway

The diagram below illustrates the central role of SHMT1 and SHMT2 in one-carbon metabolism and the inhibitory effect of **(+)-SHIN1**.

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